Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, focusing on efficiency, cost-effectiveness, and compliance with regulatory standards.
BMS-986163 has a complex molecular structure characterized by its piperidine and pyrrolidinone rings. The compound's specific structural features include:
The structural analysis indicates that BMS-986163 exists as a zwitterionic monohydrate, which contributes to its solubility profile .
BMS-986163 is involved in several types of chemical reactions:
Common reagents used in these reactions include:
BMS-986163 operates primarily as a negative allosteric modulator at the GluN2B subunit of the N-methyl-D-aspartate receptor. Its mechanism involves binding to an allosteric site on the receptor, which alters receptor conformation and reduces glutamate-induced excitatory signaling. This modulation can help mitigate excessive neuronal activation associated with various neurological conditions .
BMS-986163 exhibits stability under physiological conditions and demonstrates low toxicity profiles in preclinical studies. Its solubility characteristics make it suitable for intravenous administration, enhancing its therapeutic potential in clinical settings .
BMS-986163 has shown promise in scientific research primarily focused on:
The compound's ability to selectively inhibit GluN2B receptors positions it as a candidate for further clinical development aimed at improving treatment outcomes for conditions linked to glutamatergic dysregulation .
CAS No.: 18395-92-1
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4